molecular formula C17H20ClN B1463262 N-[(4-methylphenyl)methyl]-2,3-dihydro-1H-inden-1-amine hydrochloride CAS No. 1181457-97-5

N-[(4-methylphenyl)methyl]-2,3-dihydro-1H-inden-1-amine hydrochloride

Cat. No.: B1463262
CAS No.: 1181457-97-5
M. Wt: 273.8 g/mol
InChI Key: RVEIRNWKBDRYIR-UHFFFAOYSA-N
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Description

N-[(4-methylphenyl)methyl]-2,3-dihydro-1H-inden-1-amine hydrochloride is a chemical compound with the molecular formula C17H20ClN. It is a specialty product often used in proteomics research . This compound is characterized by its unique structure, which includes an indene moiety and a substituted amine group.

Preparation Methods

The synthesis of N-[(4-methylphenyl)methyl]-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves several steps. One common synthetic route includes the reaction of 4-methylbenzyl chloride with 2,3-dihydro-1H-indene-1-amine under specific conditions to form the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .

Chemical Reactions Analysis

N-[(4-methylphenyl)methyl]-2,3-dihydro-1H-inden-1-amine hydrochloride can undergo various chemical reactions, including:

Scientific Research Applications

N-[(4-methylphenyl)methyl]-2,3-dihydro-1H-inden-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is utilized in studies involving protein interactions and enzyme mechanisms.

    Medicine: Research into its potential therapeutic effects and its role in drug development is ongoing.

    Industry: It is employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-[(4-methylphenyl)methyl]-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

N-[(4-methylphenyl)methyl]-2,3-dihydro-1H-inden-1-amine hydrochloride can be compared to other similar compounds such as:

This compound’s unique structure and versatile reactivity make it a valuable tool in various fields of scientific research and industrial applications.

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]-2,3-dihydro-1H-inden-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N.ClH/c1-13-6-8-14(9-7-13)12-18-17-11-10-15-4-2-3-5-16(15)17;/h2-9,17-18H,10-12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVEIRNWKBDRYIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC2CCC3=CC=CC=C23.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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